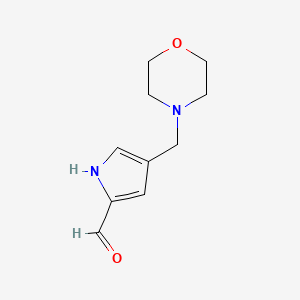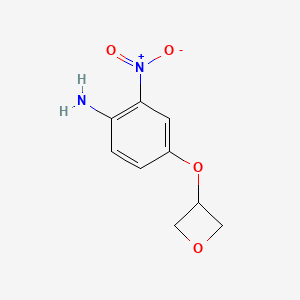![molecular formula C13H16N4O B1449393 4-Amino-1,7,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one CAS No. 2173116-38-4](/img/structure/B1449393.png)
4-Amino-1,7,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one
Overview
Description
4-Amino-1,7,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one, also known as 4-Amino-TQ, is an organic compound belonging to the pyrazoloquinoline family of heterocyclic compounds. It is a white crystalline solid with a molecular weight of 263.3 g/mol. 4-Amino-TQ has been used in a variety of scientific research applications, due to its unique structure, which allows it to interact with various biological molecules.
Scientific Research Applications
Synthetic Methodologies
Regioselective Synthesis and Structural Analysis
Research demonstrates the regioselective synthesis of pyrazoloquinolinones, highlighting the mechanism and structural analysis of these compounds. This synthesis emphasizes the creation of tricyclic structures, underscoring the chemical versatility and potential for further functionalization of the pyrazolo[3,4-b]quinolinone scaffold (Quiroga et al., 2001).
Efficient Synthesis in Ionic Liquid
Another study explores an efficient synthesis method of pyrazoloquinolinone derivatives in ionic liquids, highlighting the environmental benefits and the simplification of work-up procedures. This method underscores the push towards greener synthetic methodologies in the field (Shi & Yang, 2011).
Potential Biological Activities
Neurotropic Activity Study
Research focusing on the neurotropic activities of pyrazoloquinolinone derivatives shows promising results, indicating potential for these compounds in neurological applications. Specifically, studies on animal models have shown significant impacts on motor activity, suggesting these compounds' utility in exploring neurological disorders or treatments (Zaliznaya et al., 2020).
Antimicrobial and Antimycobacterial Applications
Several studies have synthesized and evaluated pyrazoloquinolinone derivatives for their antimicrobial and antimycobacterial activities. These compounds have shown inhibitory activities against various bacterial strains, indicating their potential as new antimicrobial agents. The structure-activity relationship (SAR) studies accompanying these syntheses provide insights into optimizing these compounds for higher efficacy (Holla et al., 2006; Quiroga et al., 2014).
properties
IUPAC Name |
4-amino-1,7,7-trimethyl-6,8-dihydropyrazolo[3,4-b]quinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-13(2)4-8-10(9(18)5-13)11(14)7-6-15-17(3)12(7)16-8/h6H,4-5H2,1-3H3,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNPZORMVKLCKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C=NN(C3=N2)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1,7,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1449311.png)




![[(2,2-Difluoro-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B1449320.png)
![Methyl (2S)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-4-oxo-1,3-oxazolidine-2-carboxylate](/img/structure/B1449322.png)



![Benzyl 6-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B1449331.png)

